molecular formula C8H10N2O2 B2413703 N,N-dimethyl-4-nitro(2,6-(2)H2)aniline CAS No. 1211160-14-3

N,N-dimethyl-4-nitro(2,6-(2)H2)aniline

Cat. No.: B2413703
CAS No.: 1211160-14-3
M. Wt: 168.192
InChI Key: QJAIOCKFIORVFU-NMQOAUCRSA-N
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Description

N,N-dimethyl-4-nitro(2,6-(2)H2)aniline is an organic compound with the molecular formula C8H10N2O2. It is a substituted derivative of aniline, featuring a dimethylamino group and a nitro group attached to a phenyl ring. This compound is of significant interest due to its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethyl-4-nitro(2,6-(2)H2)aniline can be synthesized through several methods. One common approach involves the nitration of N,N-dimethylaniline. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound often involves the alkylation of aniline with methanol in the presence of an acid catalyst, followed by nitration. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-nitro(2,6-(2)H2)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyl-4-nitro(2,6-(2)H2)aniline has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of dyes and pigments.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and resins.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-nitro(2,6-(2)H2)aniline involves its interaction with molecular targets through its nitro and dimethylamino groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-nitro(2,6-(2)H2)aniline is unique due to the presence of both the nitro and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications .

Properties

IUPAC Name

2,6-dideuterio-N,N-dimethyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-9(2)7-3-5-8(6-4-7)10(11)12/h3-6H,1-2H3/i3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJAIOCKFIORVFU-NMQOAUCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=CC(=C1N(C)C)[2H])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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